5-Bromo-3-chloro-2-fluorobenzaldehyde
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Overview
Description
5-Bromo-3-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrClFO and a molecular weight of 237.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Substituted benzaldehydes with various functional groups (e.g., azides, ethers, amines).
Oxidation: 5-Bromo-3-chloro-2-fluorobenzoic acid.
Reduction: 5-Bromo-3-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorobenzaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of halogen substituents can enhance its binding affinity and selectivity for certain molecular targets . The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-chloro-2-fluorobenzaldehyde is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse organic compounds . The specific arrangement of bromine, chlorine, and fluorine atoms also influences its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYXMAYYYOIEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679617 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-80-2 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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